molecular formula C25H24N2O4 B12163457 2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B12163457
M. Wt: 416.5 g/mol
InChI Key: TXOJKVRQTYFFPR-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines an indole moiety with a trimethoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the indole-acetamide intermediate with 3,4,5-trimethoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-phenylindole: Lacks the acetamide and trimethoxyphenyl groups.

    N-(3,4,5-trimethoxyphenyl)acetamide: Lacks the indole moiety.

    2-(2-phenyl-1H-indol-1-yl)acetamide: Lacks the trimethoxyphenyl group.

Uniqueness

2-(2-phenyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the combination of the indole core with the trimethoxyphenyl group, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

2-(2-phenylindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C25H24N2O4/c1-29-22-14-19(15-23(30-2)25(22)31-3)26-24(28)16-27-20-12-8-7-11-18(20)13-21(27)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

TXOJKVRQTYFFPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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